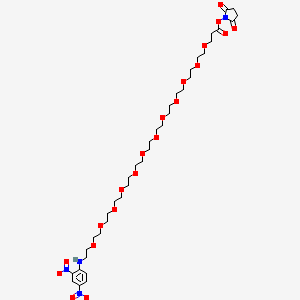

DNP-PEG12-NHS ester

Description

BenchChem offers high-quality DNP-PEG12-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DNP-PEG12-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1334178-01-6 |

|---|---|

Molecular Formula |

C17H20N4O10 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2 |

InChI Key |

SDLCOOUHDFFHSC-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Related CAS |

1334178-01-6 |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of DNP-PEG12-NHS ester

Structure, Mechanism, and Bioconjugation Protocols

Executive Summary

DNP-PEG12-NHS ester is a heterobifunctional labeling reagent and crosslinker designed for high-precision immunology and proteomic applications. Comprising a 2,4-dinitrophenyl (DNP) hapten, a discrete polyethylene glycol (PEG12) spacer, and an N-hydroxysuccinimide (NHS) ester, this molecule addresses critical challenges in bioconjugation: solubility, steric hindrance, and immunogenicity.[1]

This guide provides a comprehensive technical analysis of DNP-PEG12-NHS ester, detailing its chemical architecture, reaction mechanisms, and a validated protocol for protein conjugation. It is intended for application scientists and researchers requiring robust, reproducible data in hapten-carrier synthesis, PROTAC linker design, and antibody labeling.

Part 1: Chemical Architecture & Properties

The structural integrity of DNP-PEG12-NHS ester defines its utility.[1] Unlike hydrophobic linkers (e.g., alkyl chains) that often cause protein aggregation, the PEG12 spacer ensures water solubility and provides a long, flexible arm (~46 Å) to reduce steric shielding of the DNP hapten.

Structural Components[1][2][3][4]

-

DNP (2,4-Dinitrophenyl): A potent hapten used to elicit immune responses or as a target for anti-DNP antibodies in binding assays.[1]

-

PEG12 Spacer: A discrete (monodisperse) chain of 12 ethylene glycol units. It prevents aggregation and suppresses non-specific binding (NSB).

-

NHS Ester: An amine-reactive electrophile that targets primary amines (lysine side chains, N-termini).[1]

Physicochemical Specifications

| Property | Specification |

| Chemical Name | DNP-PEG12-NHS ester |

| CAS Number | 1334178-01-6 |

| Molecular Formula | C₃₇H₆₀N₄O₂₀ |

| Molecular Weight | 880.89 g/mol |

| Spacer Length | ~46.4 Å (approx. 40 atoms) |

| Reactive Group | NHS Ester (N-hydroxysuccinimide) |

| Target Functional Group | Primary Amines (-NH₂) |

| Solubility | DMSO, DMF, DCM (Water soluble, but hydrolyzes) |

| Appearance | Yellow to Orange Viscous Liquid or Solid |

Structural Visualization

The following diagram illustrates the schematic connectivity of the molecule.

Figure 1: Schematic representation of DNP-PEG12-NHS ester architecture.

Part 2: Mechanism of Action

Aminolysis Reaction

The conjugation relies on nucleophilic attack by a primary amine (on the target protein) upon the carbonyl carbon of the NHS ester. This results in the release of N-hydroxysuccinimide and the formation of a stable amide bond.

Key Reaction Parameters:

-

Optimal pH: 7.0 – 9.0.[2]

-

Note: At pH > 9.0, hydrolysis of the NHS ester competes significantly with aminolysis.

-

Note: At pH < 7.0, reaction rates slow due to protonation of the amine.

-

-

Competing Reaction: Hydrolysis. Water attacks the NHS ester, rendering the reagent non-reactive.[2] This necessitates anhydrous storage and rapid mixing during the protocol.

Mechanistic Pathway

Figure 2: Reaction pathway showing the desired aminolysis and competing hydrolysis.

Part 3: Experimental Protocol

This protocol is optimized for labeling an IgG antibody but scales to other proteins. It employs a self-validating workflow where the final Degree of Labeling (DOL) confirms success.

Materials Required[5][6]

-

Buffer A (Reaction Buffer): 1X PBS or 50-100 mM Sodium Bicarbonate, pH 8.0–8.5. Must be free of primary amines (No Tris, Glycine).

-

Solvent: Anhydrous DMSO or DMF.[2]

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassettes (10K MWCO).

-

Reagent: DNP-PEG12-NHS ester (Store at -20°C, desiccated).

Step-by-Step Conjugation Workflow

Step 1: Protein Preparation Ensure the protein is in an amine-free buffer (Buffer A). If the protein is in Tris or contains BSA/Azide, perform a buffer exchange using a desalting column.

-

Target Concentration: 1–5 mg/mL.

Step 2: Reagent Solubilization Equilibrate the DNP-PEG12-NHS vial to room temperature before opening to prevent condensation.[2]

-

Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM (approx. 8.8 mg/mL).

-

Critical: Prepare immediately before use.[2] Do not store solvated NHS esters.

Step 3: Conjugation Reaction Add the DNP-PEG12-NHS solution to the protein sample.

-

Stoichiometry: Use a 10-fold to 20-fold molar excess of reagent over protein.

-

Calculation:

-

-

Volume Limit: Keep organic solvent volume < 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours on ice.

Step 4: Purification Remove excess unreacted DNP-PEG12-NHS and free NHS leaving groups.

-

Use a desalting column equilibrated with PBS (pH 7.4). This also neutralizes the pH for storage.

Workflow Diagram

Figure 3: Operational workflow for DNP-PEG12 conjugation.

Part 4: Quality Control & Characterization

Trustworthiness in data comes from verifying the conjugate. DNP has a distinct absorbance signature that allows for spectrophotometric quantification.

Degree of Labeling (DOL) Calculation

The DNP group absorbs strongly at 360 nm . Use the following constants:

- : ~17,400 M⁻¹cm⁻¹ [1, 6][3]

- : ~210,000 M⁻¹cm⁻¹ (for standard antibodies)

-

CF (Correction Factor): Absorbance of DNP at 280 nm is roughly 30-35% of its absorbance at 360 nm. Use 0.3 as a standard correction factor.

Formula:

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low DOL (< 1) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; ensure buffer pH > 7.0. |

| Low DOL (< 1) | Interfering amines | Dialyze protein to remove Tris/Glycine/Azide. |

| Precipitation | Over-labeling (Hydrophobicity) | Although PEG helps, excessive DNP can cause issues. Reduce molar excess to 5-10x. |

| No Reaction | pH too low | Adjust reaction buffer to pH 8.0–8.5. |

References

-

AxisPharm. (n.d.). DNP-PEG-NHS ester Applications. AxisPharm. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). DNP Conjugation Extinction Coefficients. Creative Diagnostics. Retrieved from [Link]

Sources

Molecular Architecture: The Tripartite Design

Title: Precision Haptenization: The Mechanism and Application of DNP-PEG12-NHS Ester

DNP-PEG12-NHS ester (MW: ~880.9 Da) is not merely a labeling reagent; it is a precision tool designed to overcome the stochastic limitations of traditional bioconjugation. Its efficacy stems from a tripartite architecture where every domain serves a distinct physicochemical function.

| Domain | Component | Functionality |

| The Warhead | NHS Ester (N-Hydroxysuccinimide) | A moisture-sensitive reactive group that targets primary amines ( |

| The Spacer | PEG12 (Discrete Polyethylene Glycol) | A defined 12-unit linker ( |

| The Payload | DNP (2,4-Dinitrophenyl) | A classic hapten that induces a robust immune recognition. It acts as a high-affinity "handle" for anti-DNP antibodies or Universal CAR-T cells. |

The "Discrete" Advantage

Unlike polydisperse PEG reagents (e.g., "PEG 2kDa"), which exist as a Gaussian distribution of chain lengths, PEG12 is a single molecular weight species . This ensures that every conjugated molecule has the exact same hydrodynamic radius and spacer length, a critical quality attribute (CQA) for clinical-grade reagents and quantitative assays.

Mechanism of Action: Nucleophilic Acyl Substitution

The conjugation of DNP-PEG12-NHS ester to a biomolecule is driven by nucleophilic acyl substitution . This reaction is highly pH-dependent and represents a race between two competing pathways: the desired aminolysis and the wasteful hydrolysis .

The Reaction Pathway

-

Nucleophilic Attack: The unprotonated primary amine (

) on the target protein attacks the carbonyl carbon of the NHS ester. -

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the electron-withdrawing nature of the succinimide ring.

-

Collapse & Release: The intermediate collapses, expelling the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond .

Critical Parameter: pH Control

-

pH < 7.0: Amines are protonated (

) and non-nucleophilic. Reaction rate is negligible. -

pH > 9.0: Hydrolysis of the NHS ester by water (

) becomes the dominant reaction, rapidly degrading the reagent before it can label the protein. -

Optimal Window (pH 8.3 - 8.5): This range maintains lysine

-amines in a partially unprotonated state while keeping the hydrolysis rate manageable.

Figure 1: The mechanistic pathway of NHS-ester conjugation, highlighting the competition between productive aminolysis and hydrolytic degradation.

Experimental Protocol: A Self-Validating Workflow

As a scientist, you must validate that you labeled the protein and how much label was attached. The DNP chromophore allows for direct spectrophotometric quantification.[2]

Reagents:

-

Buffer A:

Sodium Bicarbonate, pH 8.3 (Amine-free). -

Buffer B: PBS, pH 7.4 (Storage buffer).

-

DNP-PEG12-NHS Stock:

in anhydrous DMSO (Prepare immediately before use).

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the target protein is in Buffer A. Crucial: Remove any Tris or Glycine, as these will scavenge the NHS ester.

-

Reaction: Add a 10- to 20-fold molar excess of DNP-PEG12-NHS to the protein solution.

-

Why? NHS hydrolysis consumes a portion of the reagent; excess ensures sufficient driving force.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 4 hours at

. -

Quenching: Add

Tris or Glycine (pH 8.0) to a final concentration of -

Purification: Remove excess free DNP reagent using a Desalting Column (e.g., Zeba Spin, 7K MWCO) equilibrated with Buffer B.

-

Visual Check: The protein band should be yellow. Free DNP will remain in the column or elute later.

-

Validation: Calculating the Degree of Labeling (DOL)

Measure Absorbance at 280 nm (

-

:

-

CF (Correction Factor):

(Absorbance of DNP at 280 nm relative to 360 nm). -

Target DOL: Typically 3–5 DNP molecules per antibody for optimal recognition without precipitation.

Advanced Application: Universal CAR-T Systems

The most potent application of DNP-PEG12-NHS is in "Switchable" or Universal Chimeric Antigen Receptor (CAR) T-cell therapy .

The Problem: Traditional CAR-T cells are "hard-wired" to a single antigen (e.g., CD19). If the tumor mutates (antigen loss), the therapy fails. The Solution: Create a CAR T-cell that targets DNP . This T-cell is inert until it encounters a "Switch" molecule—an antibody targeting the tumor, labeled with DNP.

Mechanism of the Switch:

-

Universal Receptor: The T-cell expresses an anti-DNP scFv.

-

Adaptor Molecule: A tumor-specific antibody (e.g., anti-Her2) is conjugated with DNP-PEG12-NHS .

-

Bridge Formation: The Adaptor binds the tumor. The CAR T-cell binds the DNP on the Adaptor.

-

Activation: Immunological synapse forms, triggering T-cell cytotoxicity.

Why PEG12? The

Figure 2: The Universal CAR-T workflow. DNP-PEG12-NHS transforms any antibody into a bridge between the tumor and the engineered T-cell.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and protocols).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. (Detailed kinetic data on hydrolysis vs. aminolysis).

-

Vector Laboratories. (n.d.). Discrete PEG (dPEG®) Compounds: Advantages over Polydisperse PEGs. (Data on the structural advantages of defined PEG12 spacers).

-

Ma, J. S. Y., et al. (2016). Versatile strategy for controlling the specificity and activity of engineered T cells. Proceedings of the National Academy of Sciences (PNAS). (Seminal paper on switchable CAR-T cells using hapten-labeled antibodies).

-

BroadPharm. (n.d.). DNP-PEG12-NHS Ester Product Data Sheet. (Physical properties and spacer length specifications).

Sources

DNP-PEG12-NHS ester molecular weight and formula

Molecular Weight, Formula, and Advanced Conjugation Protocols

Executive Summary

DNP-PEG12-NHS ester is a high-precision heterobifunctional crosslinker used primarily to attach the 2,4-dinitrophenyl (DNP) hapten to proteins, peptides, or amine-modified surfaces. Unlike hydrophobic DNP linkers, this reagent incorporates a discrete polyethylene glycol (PEG) spacer (

This guide provides a definitive technical analysis of DNP-PEG12-NHS ester, detailing its physicochemical properties, reaction mechanisms, and a validated protocol for generating high-fidelity hapten-carrier conjugates (e.g., DNP-KLH) for immunogenicity studies.

Part 1: Chemical Identity & Specifications[1]

The precise characterization of DNP-PEG12-NHS ester is vital for calculating molar equivalents in conjugation reactions. Unlike polydisperse PEG reagents, DNP-PEG12-NHS is a discrete PEG (dPEG®) compound, meaning it possesses a single, defined molecular weight, enabling exact mass spectrometry analysis of the final conjugate.

Physicochemical Data Table

| Property | Specification |

| Product Name | DNP-PEG12-NHS ester |

| IUPAC/Chemical Name | 2,4-Dinitrophenyl-amino-PEG12-propionyl-N-hydroxysuccinimide ester |

| CAS Number | 1334178-01-6 |

| Molecular Formula | |

| Molecular Weight | 880.89 Da ( g/mol ) |

| Spacer Length | ~46.4 Å (approx. 40 atoms) |

| Solubility | Soluble in DMSO, DMF, DCM; Water-soluble (due to PEG12) |

| Reactive Group | NHS Ester (targets primary amines) |

| Label/Hapten | 2,4-Dinitrophenyl (DNP) |

| Appearance | Yellow to orange viscous liquid or semi-solid (hygroscopic) |

Structural Composition

The molecule consists of three functional domains, each serving a distinct purpose in bioconjugation:

-

DNP Head (Hapten): A highly immunogenic motif recognized by anti-DNP antibodies.

-

PEG12 Spacer: A hydrophilic linker containing 12 ethylene oxide units. It prevents steric hindrance between the hapten and the carrier protein surface and suppresses non-specific hydrophobic interactions.

-

NHS Ester Tail: The electrophilic reactive group that forms stable amide bonds with primary amines (Lysine residues, N-terminus).

Figure 1: Functional architecture of DNP-PEG12-NHS ester.[1] The PEG12 spacer isolates the hydrophobic DNP group from the reactive NHS terminus.

Part 2: Mechanism of Action

The NHS-Amine Reaction

The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (

-

Nucleophilic Attack: The unprotonated amine on the protein attacks the carbonyl carbon of the NHS ester.

-

Leaving Group: N-hydroxysuccinimide is released as a byproduct.

-

Result: A stable covalent amide bond is formed, permanently attaching the DNP-PEG12 moiety to the protein.

Why PEG12?

Using a PEG12 spacer instead of a short alkyl chain (e.g., DNP-caproic acid) addresses two critical failure points in antibody generation:

-

Epitope Accessibility: The ~46 Å spacer projects the DNP group away from the carrier protein surface, making it more accessible to B-cell receptors.

-

Solubility: High degrees of labeling (DOL) with hydrophobic haptens can cause carrier proteins (like KLH or BSA) to precipitate. The hydrophilic PEG12 chain maintains the solubility of the conjugate even at high hapten densities.

Part 3: Experimental Protocol – DNP-Protein Conjugation

Objective: Conjugate DNP-PEG12-NHS ester to Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials Required[1][4][5][6][7][8][9]

-

Target Protein: BSA or KLH (dissolved at 2–5 mg/mL).

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS) or 100 mM Carbonate/Bicarbonate buffer, pH 8.5.

-

Critical: Buffer must be amine-free (No Tris, Glycine, or Azide).

-

-

Solvent: Anhydrous DMSO or DMF.

-

Desalting Column: Sephadex G-25 or equivalent (e.g., PD-10) for purification.

Step-by-Step Methodology

1. Calculation of Molar Equivalents

To achieve an optimal Degree of Labeling (DOL), use a 10- to 20-fold molar excess of reagent over the protein.

Example: Labeling 10 mg of BSA (MW ~66.5 kDa) with 15-fold excess.

2. Reagent Preparation

-

Equilibrate the DNP-PEG12-NHS ester vial to room temperature before opening to prevent moisture condensation (hydrolysis risk).[1]

-

Dissolve the calculated amount of reagent in anhydrous DMSO to a concentration of ~10–50 mg/mL. Prepare immediately before use.

3. Conjugation Reaction

-

Add the DNP-PEG12-NHS/DMSO solution dropwise to the protein solution while gently stirring.

-

Ensure the final organic solvent concentration (DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction for 30–60 minutes at room temperature or 2 hours at 4°C.

4. Purification

-

Remove excess unreacted reagent and the NHS byproduct using a desalting column equilibrated with PBS.

-

Collect the protein fraction (first peak). The DNP group is yellow; the labeled protein band will be visibly yellow.

5. Validation (Degree of Labeling)

DNP has a strong absorbance signature. Measure absorbance at 280 nm (

-

(at 360 nm)

-

(Correction Factor for DNP absorbance at 280 nm)

Figure 2: Operational workflow for synthesizing DNP-protein conjugates using DNP-PEG12-NHS ester.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Degree of Labeling (DOL) | Hydrolysis of NHS ester | Ensure reagent is fresh and DMSO is anhydrous. Do not store diluted reagent. |

| Buffer pH too low | Increase pH to 8.0 – 8.5 to favor amine reactivity. | |

| Competing amines | Ensure buffer is free of Tris, Glycine, or Ammonium ions. | |

| Precipitation | Protein aggregation | Reduce molar excess of reagent. Ensure DMSO < 10%. |

| High Background in Assay | Over-labeling | Reduce reaction time or molar excess. High DOL can alter antibody binding affinity. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS ester chemistry and hapten labeling).

Sources

Technical Guide: Storage, Handling, and Optimization of DNP-PEG12-NHS Ester

Executive Summary & Chemical Identity

DNP-PEG12-NHS ester is a heterobifunctional crosslinker used primarily to attach the 2,4-dinitrophenyl (DNP) hapten to proteins, peptides, or amine-functionalized surfaces. Its design incorporates a discrete polyethylene glycol (PEG) spacer (

-

Reactive Group: N-hydroxysuccinimide (NHS) ester (targets primary amines,

)[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Spacer: 12-unit PEG (~46–47 Å length)

-

Label: 2,4-Dinitrophenyl (DNP)

This guide details the rigorous handling required to prevent hydrolysis of the NHS ester moiety, ensuring high conjugation efficiency.

Mechanism of Degradation: The Hydrolysis Trap

The primary failure mode when handling DNP-PEG12-NHS ester is the inadvertent hydrolysis of the NHS ester group. This reaction competes directly with the desired aminolysis (conjugation).

Competitive Kinetics

In an aqueous environment, the NHS ester is subject to nucleophilic attack by both primary amines (target) and water molecules (waste).

-

Aminolysis (Desired): Formation of a stable amide bond.[4][6][7][8][9][10][11]

-

Hydrolysis (Degradation): Release of NHS and regeneration of a non-reactive carboxylic acid.

Critical Insight: Hydrolysis is base-catalyzed. While higher pH accelerates the reaction with amines, it drastically reduces the half-life of the reagent.[1][6]

Table 1: NHS Ester Hydrolysis Half-Life vs. pH

| pH Condition | Temperature | Approximate Half-Life ( |

| pH 7.0 | 4 – 5 hours | |

| pH 7.0 | ~2 – 3 hours | |

| pH 8.0 | ~1 hour | |

| pH 8.6 | 10 minutes |

Data synthesized from standard NHS-ester kinetic profiles [1][2].

Storage Protocol: The "Cold Chain"

To maintain reagent integrity over long periods (12+ months), you must arrest the hydrolysis reaction by eliminating thermal energy and moisture.

Long-Term Storage[5]

-

Temperature: Store desiccated at

. -

Environment: The vial must be sealed under an inert atmosphere (Argon or Nitrogen) if possible.[5]

-

Desiccation: Always store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.

The "Thaw-Equilibrate" Rule (Critical)

Never open a cold vial. Opening a

Protocol:

-

Remove vial from freezer.

-

Place on benchtop for 30–45 minutes .

-

Wipe the outside of the vial to remove external condensation.

-

Open only after the vial feels neutral to the touch.

Solubilization & Handling Workflow

DNP-PEG12-NHS ester is a viscous liquid or waxy solid. Direct dissolution in aqueous buffer is slow and risky due to hydrolysis. The "Two-Step Solubilization" method is required.

Solvent Selection

-

Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

-

Quality Control: Use "Molecular Biology Grade" or solvents stored over 3Å molecular sieves to ensure dryness.

-

-

Secondary Diluent: Amine-free aqueous buffer (PBS, HEPES, Bicarbonate).

Handling Workflow Diagram

Figure 1: Critical workflow for handling moisture-sensitive NHS esters. Note the equilibration step is mandatory to prevent reagent deactivation.

Step-by-Step Solubilization

-

Prepare Stock: Dissolve the reagent in anhydrous DMSO to a concentration of 10–50 mM.

-

Note: Do not store this stock solution unless absolutely necessary (and then only at

under Argon for <1 week).

-

-

Calculate Molar Ratio: A 10- to 20-fold molar excess of DNP-PEG12-NHS over the target protein is standard.

-

Conjugate: Add the DMSO stock dropwise to the protein solution while stirring. Ensure the final organic solvent concentration is

to prevent protein denaturation.

Experimental Optimization & Troubleshooting

Buffer Compatibility

Strict Rule: Buffers must be Amine-Free .

-

Compatible: PBS, HEPES, Bicarbonate, Borate.

-

Incompatible (Forbidden): Tris, Glycine, BSA (unless BSA is the target).

-

Reason: Primary amines in Tris/Glycine will react with the NHS ester, consuming it instantly [3].

-

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Ensure vial was equilibrated; Use fresh anhydrous DMSO. |

| Buffer contains amines | Verify buffer is PBS/HEPES, not Tris. | |

| pH too low (< 6.[1]5) | Adjust pH to 7.2 – 8.0 to activate amines. | |

| Precipitation | Hydrophobic aggregation | DNP-PEG12 is soluble, but high DMSO % can crash proteins. Keep DMSO <10%. |

| Reagent is "Sticky" | Hygroscopic nature | This is normal for PEGylated reagents.[4] Weigh by difference or use volumetric handling of DMSO stock. |

References

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. DNP-PEG12-NHS ester|BLD Pharm [bldpharm.com]

- 3. DNP-PEG12-NHS ester | TargetMol [targetmol.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. SPDP-PEG12-NHS ester, 2601437-72-1 | BroadPharm [broadpharm.com]

- 9. confluore.com [confluore.com]

- 10. DNP-PEG12-NHS ester, 1334178-01-6 | BroadPharm [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Safe Handling and Application of DNP-PEG12-NHS Ester

This document provides a comprehensive technical guide on the safe handling, storage, and application of DNP-PEG12-NHS ester for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes toxicological data, chemical reactivity principles, and field-proven laboratory practices to ensure both user safety and experimental integrity.

Deconstructing DNP-PEG12-NHS Ester: A Molecule of Three Parts

DNP-PEG12-NHS ester is a heterobifunctional chemical tool designed for bioconjugation.[1] Its utility and its hazard profile are best understood by examining its three core components:

-

Dinitrophenyl (DNP) Group: This moiety serves as the primary toxicophore of the molecule. Historically used in various industrial applications and even illicitly as a weight-loss drug, DNP is a well-characterized metabolic poison.[2][3] In a research context, it often functions as a hapten for immunological detection or as a component in targeted protein degradation strategies.[1]

-

PEG12 Linker: The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, is a hydrophilic linker. Its primary role is to increase the aqueous solubility of the entire molecule and the resulting conjugate, mitigating aggregation and improving pharmacokinetic properties in drug development applications.[1][4]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group. Its purpose is to form a stable amide bond by reacting with primary amines (-NH₂) on target biomolecules, such as the lysine residues on a protein.[4][5] This reactivity is the cornerstone of its utility but also dictates strict handling and storage requirements.

Below is a diagram illustrating the functional components of the DNP-PEG12-NHS ester molecule.

Caption: Functional components of the DNP-PEG12-NHS ester molecule.

A Component-Driven Hazard Analysis

A specific, peer-reviewed Safety Data Sheet for DNP-PEG12-NHS ester is not publicly available. Therefore, a rigorous safety assessment must be constructed by analyzing the hazards of each constituent part. This approach is fundamental to safely handling novel or specialized chemical reagents.

The Dinitrophenyl (DNP) Moiety: A Severe Metabolic Hazard

The DNP group represents the most significant health hazard of this compound. Its toxicity is systemic and can be life-threatening.

-

Mechanism of Action: 2,4-Dinitrophenol exerts its toxicity by uncoupling oxidative phosphorylation in mitochondria.[6] This process disrupts the formation of ATP, the cell's primary energy currency, causing the energy from metabolism to be released as heat. This leads to a rapid increase in metabolic rate and severe hyperthermia.[2][6]

-

Routes of Exposure: DNP can be absorbed through ingestion, inhalation, and, critically for laboratory personnel, through skin contact.[3][7]

-

Acute Health Effects: Exposure to DNP can rapidly lead to nausea, vomiting, excessive sweating, dizziness, headaches, and a dangerous increase in heart rate, respiratory rate, and body temperature.[2][3] These symptoms can progress to agitation, coma, and death.[7]

-

Chronic Health Effects: Long-term exposure to DNP has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[3]

The Polyethylene Glycol (PEG) Linker: Generally Safe with Important Considerations

PEG itself is generally considered to be a safe and inert molecule, widely used in FDA-approved pharmaceuticals and cosmetics.[8] However, two key points must be considered:

-

Hypersensitivity: While rare, PEG compounds can trigger hypersensitivity or even anaphylaxis in sensitized individuals.[9][10]

-

Penetration Enhancement: PEGs can act as penetration enhancers, which may facilitate the dermal absorption of other hazardous chemicals.[9] This property underscores the importance of preventing skin contact with the entire DNP-PEG12-NHS ester molecule.

The N-Hydroxysuccinimide (NHS) Ester: A Reactivity and Stability Hazard

The primary hazard of the NHS ester is not its intrinsic toxicity but its high reactivity and instability in the presence of moisture.

-

Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the compound inactive for conjugation.[11][12] This degradation pathway is a critical consideration for storage and handling.

-

Irritation: As a reactive acylating agent, the compound should be considered a potential irritant to the skin, eyes, and respiratory tract. Direct contact must be avoided.

Core Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable for managing the risks associated with DNP-PEG12-NHS ester.

Engineering Controls and Personal Protective Equipment (PPE)

All work with DNP-PEG12-NHS ester, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Mandatory PPE includes:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile gloves. Double-gloving is recommended when handling stock solutions.

-

Body Protection: A buttoned lab coat.

The following workflow diagram outlines the essential steps for safely handling the compound.

Caption: Workflow for safely handling and preparing DNP-PEG12-NHS ester.

Storage and Stability: Preserving Reactivity

Improper storage is the most common cause of experimental failure with NHS esters. The key is to rigorously exclude moisture.

| Form | Solvent | Storage Temperature | Key Practices & Rationale |

| Solid Powder | N/A | -20°C to -80°C | Store in a desiccator. Crucially, always allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[12][13] |

| Stock Solution | Anhydrous DMSO or DMF | -20°C to -80°C | Prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from the air.[5][13] Solutions in anhydrous DMSO are stable for months when stored properly.[14] |

| Aqueous Solution | Reaction Buffer (e.g., PBS) | Use Immediately | Do not store. NHS esters hydrolyze rapidly in aqueous solutions. The half-life can be mere minutes at alkaline pH.[11][14] |

First Aid and Emergency Procedures

Given the high toxicity of the DNP moiety, all exposures must be treated seriously.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention, as dermal absorption is a key route of exposure.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention and provide the handler with information on DNP toxicity.

-

Spills: Evacuate the area. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

Best Practices for Experimental Application

Protocol: Preparation of a 10 mM Stock Solution

This protocol ensures the preparation of a stable, usable stock solution.

-

Equilibration: Remove the vial of solid DNP-PEG12-NHS ester (MW: 880.89 g/mol ) from the -20°C freezer and place it in a desiccator at room temperature for at least 20-30 minutes.[12]

-

Solvent Preparation: In a chemical fume hood, obtain a vial of high-quality, anhydrous DMSO using a syringe with a needle.

-

Weighing: Briefly open the equilibrated vial and weigh out the desired amount of powder (e.g., 8.81 mg for a 1 mL stock).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration. Mix by vortexing until fully dissolved.

-

Aliquoting and Storage: Immediately dispense the solution into single-use, low-retention microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Protocol: Protein Labeling Reaction

The reaction between the NHS ester and a primary amine is a competition between the desired aminolysis and the undesired hydrolysis.

Caption: Competing reaction pathways for DNP-PEG12-NHS ester in an aqueous buffer.

Key Principles for Success:

-

pH Control: The reaction is most efficient at a pH of 8.3-8.5.[14] Below this, the amine is protonated and less nucleophilic. Above this, the rate of hydrolysis of the NHS ester increases dramatically.[11]

-

Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate. Avoid Tris buffers, as they contain a primary amine that will compete with the target molecule.[14]

-

Reagent Addition: The protein or biomolecule should be dissolved in the reaction buffer first. The DNP-PEG12-NHS ester, dissolved in anhydrous DMSO, should be added last to initiate the reaction and minimize its time in the aqueous environment before reacting.

Conclusion

DNP-PEG12-NHS ester is a powerful research tool, but its safe and effective use demands a comprehensive understanding of its composite nature. The dinitrophenyl group presents a significant toxicological risk, necessitating stringent engineering controls and PPE to prevent exposure. The NHS ester's reactivity and moisture sensitivity require meticulous storage and handling protocols to ensure experimental success. By adopting the principles and procedures outlined in this guide, researchers can mitigate these risks and achieve reliable, reproducible results.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: PEG-PPG-PEG, 98%, average M.W. 5,800. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

Environmental Working Group. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Immunomart. (n.d.). DNP-PEG12-NHS ester. Retrieved from [Link]

-

AxisPharm. (n.d.). DNP-PEG-NHS ester. Retrieved from [Link]

-

Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. Retrieved from [Link]

-

Jang, H. J., Shin, C. Y., & Kim, K. B. (2017). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological research, 33(2), 105–136. Retrieved from [Link]

-

Micellae. (n.d.). Dangers of PEGs. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Liu, Y., et al. (2019). Highly bioresistant, hydrophilic and rigidly linked trityl-nitroxide biradicals for cellular high-field dynamic nuclear polarization. Chemical Science, 10(28), 6865-6870. Retrieved from [Link]

-

Zhang, Y., et al. (2016). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Medicine, Science and the Law, 56(4), 305-308. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2021). PEG (polyethylene glycol): Medical Device Material Safety Summaries. Retrieved from [Link]

-

Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). Safety of PEGylated recombinant human full-length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates. Haemophilia, 22(5), 747-755. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) NHS esters compounds react with nucleophiles to release the NHS... [Scientific Diagram]. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG NHS ester, Active ester linker, Amine reactive Reagents. Retrieved from [Link]

Sources

- 1. DNP-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. epa.gov [epa.gov]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 10. micellae.com [micellae.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

Methodological & Application

High-Fidelity Antibody Labeling with DNP-PEG12-NHS Ester

Application Note & Protocol | Version 2.1

Abstract

This guide outlines the protocol for conjugating DNP-PEG12-NHS ester to monoclonal antibodies (mAbs).[1] This specific linker-payload combination is critical in pharmacokinetic (PK) and immunogenicity assays. The 2,4-Dinitrophenyl (DNP) moiety serves as a classic hapten for anti-drug antibody (ADA) detection, while the PEG12 (polyethylene glycol) spacer is structurally essential.[1] Unlike hydrophobic linkers, the PEG12 arm prevents antibody aggregation by maintaining hydrophilicity and reduces steric hindrance, ensuring the DNP hapten remains accessible to detection reagents.[1]

Scientific Foundation

The Molecule[1]

-

DNP (Hapten): A robust antigen used to induce or detect immune responses.[1] In ADA assays, DNP-labeled drugs often serve as tracers.[1]

-

PEG12 (Spacer): A 12-unit ethylene glycol chain (

46 Å length).[1] This is the "stealth" component. Direct conjugation of hydrophobic haptens (like DNP) to antibodies often causes precipitation.[1] PEG12 mitigates this by enhancing solubility and projecting the hapten away from the antibody surface. -

NHS Ester (Reactive Group): N-hydroxysuccinimide ester targets primary amines (

) on Lysine residues and the N-terminus.[1]

Reaction Mechanism

The NHS ester undergoes nucleophilic attack by the deprotonated primary amine on the antibody, forming a stable amide bond and releasing N-hydroxysuccinimide.[1]

Figure 1: Mechanism of NHS-ester conjugation to primary amines on antibodies.

Material Specifications

| Parameter | Specification | Notes |

| Compound Name | DNP-PEG12-NHS ester | |

| MW | ~880.9 Da | |

| Solubility | DMSO, DMF | Hydrophobic core; requires organic solvent for stock.[1] |

| Reactive Group | NHS Ester | Moisture sensitive (Hydrolyzes in minutes at pH > 8).[1] |

| Target | Primary Amines ( | Lysine ( |

| Extinction Coeff. | Used for calculating Degree of Labeling (DOL).[1] |

Pre-Conjugation Considerations

Trustworthiness Check: Before starting, validate your buffer.

-

Incompatible Buffers: Tris, Glycine, Histidine.[1] (These contain amines that will scavenge the NHS ester).[2]

-

Compatible Buffers: PBS, HEPES, Bicarbonate/Carbonate.[1]

-

pH Strategy:

Step-by-Step Protocol

Phase 1: Preparation

-

Buffer Exchange:

-

If antibody is in Tris or contains BSA/Azide, exchange into 1X PBS (pH 7.4) using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis.

-

Adjust antibody concentration to 1–5 mg/mL . (Higher concentration = more efficient labeling).

-

-

Stock Solution Preparation:

-

Remove DNP-PEG12-NHS vial from -20°C and equilibrate to Room Temperature (RT) before opening. Crucial: Prevents condensation which destroys NHS activity.[1]

-

Dissolve reagent in anhydrous DMSO or DMF to a concentration of 10 mM .[1][]

-

Note: Prepare immediately before use. Do not store NHS ester stocks in solution.

-

Phase 2: Conjugation Reaction[1]

-

Calculations: Determine the volume of linker required for a 20-fold molar excess .

-

Formula:

-

Simplified: For 1 mg Ab (150 kDa) at 20x excess using 10 mM linker stock: Add ~13.3

L of stock.[1]

-

-

Mixing:

-

Add the calculated volume of DNP-PEG12-NHS slowly to the antibody solution while gently vortexing.

-

Solvent Limit: Ensure final DMSO/DMF volume is <10% to prevent antibody denaturation.[1]

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature or 2 hours on Ice .

-

Protect from light (DNP is light stable, but good practice for fluorophores).[1]

-

Phase 3: Purification[1]

-

Method: Remove excess free DNP-PEG12-NHS to prevent high background in assays.[1]

-

Procedure: Apply reaction mixture to a pre-equilibrated Desalting Column (e.g., PD-10 or Zeba Spin) or dialyze against 1X PBS (4L volume, 2 changes) at 4°C overnight.

Quality Control: Calculating Degree of Labeling (DOL)

The DOL defines the average number of DNP molecules per antibody.[1]

Determine Correction Factor ( )

DNP absorbs at 360 nm but also has minor absorbance at 280 nm, which inflates the protein reading.[1]

-

Method: Measure the absorbance of free DNP-PEG12-NHS (diluted in buffer) at 280 nm and 360 nm.

-

Calculation:

(Typical value for DNP is often approximated as 0.3–0.4, but experimental determination is superior.)

Measure Conjugate Absorbance

Measure the purified conjugate at 280 nm (

Calculate DOL

Use the Beer-Lambert Law derived constants:

Step 1: Correct Protein Absorbance

Step 2: Calculate Molar Concentrations

Step 3: Final DOL

-

Target DOL: Usually 3–6 DNP/Ab is optimal.[1]

Troubleshooting & Optimization Logic

Figure 2: Decision matrix for optimizing Degree of Labeling (DOL).

References

-

Creative Diagnostics. DNP Conjugate Extinction Coefficients. Creative Diagnostics. Retrieved from [Link]

Sources

how to conjugate DNP-PEG12-NHS ester to a peptide

Application Note: High-Efficiency Conjugation of DNP-PEG12-NHS Ester to Peptides

Abstract

This guide details the protocol for conjugating a DNP-PEG12-NHS ester (2,4-dinitrophenyl-polyethylene glycol-N-hydroxysuccinimide) to a synthetic peptide. This conjugation is frequently used to create immunogenic haptens for antibody production or to create defined probes for immunological assays. The inclusion of a PEG12 spacer is critical; it enhances water solubility and reduces steric hindrance, allowing the DNP hapten to be more accessible to antibodies compared to direct conjugation.

Scientific Foundation & Mechanism

The Chemistry

The conjugation relies on the nucleophilic attack of a primary amine (–NH₂) on the peptide (either the N-terminus or a Lysine side chain) onto the NHS ester carbonyl of the linker.[1] This forms a stable amide bond while releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

Critical Consideration:

-

Hydrolysis Competition: The NHS ester is moisture-sensitive and hydrolyzes in aqueous buffers.[3] The rate of hydrolysis increases with pH.[2][4]

-

Selectivity: At pH 7.0–7.5, N-terminal amines (pKa ~8.0) are preferentially modified over Lysine side chains (pKa ~10.5). At pH 8.0–8.5, both sites are labeled efficiently.

Mechanistic Diagram

Figure 1: Reaction mechanism showing the formation of the amide bond between the peptide amine and the NHS ester.

Materials & Preparation

Reagents

-

Target Peptide: Must contain at least one primary amine.[1][2][5] Avoid peptides containing Tris or Glycine salts (perform dialysis if necessary).[1][3]

-

Linker: DNP-PEG12-NHS Ester (MW ~880.9 Da).[6][7][8] Store at -20°C under desiccant.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Optimal for efficiency).

-

Alternative: PBS pH 7.4 (Slower reaction, better for sensitive peptides).

-

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

Calculations (Stoichiometry)

For peptides, a 5-fold to 10-fold molar excess of the NHS ester is recommended to drive the reaction to completion before hydrolysis consumes the reagent.

Table 1: Calculation Example for 2 mg Peptide Conjugation

| Parameter | Value | Formula/Notes |

| Peptide Mass | 2.0 mg | Fixed Amount |

| Peptide MW | 1500 Da | Example MW |

| Peptide Moles | 1.33 µmol | Mass / MW |

| Target Excess | 10-fold | Recommended for high yield |

| Linker Moles | 13.3 µmol | Peptide Moles × 10 |

| Linker MW | 880.9 Da | DNP-PEG12-NHS |

| Linker Mass Required | 11.7 mg | Linker Moles × Linker MW |

Experimental Protocol

Workflow Diagram

Figure 2: Step-by-step experimental workflow for conjugation.

Step-by-Step Procedure

Step 1: Buffer Preparation Prepare 0.1 M Sodium Bicarbonate buffer. Adjust pH to 8.3 using NaOH or HCl.

-

Expert Note: Do not use commercial "PBS packets" if they contain potassium, as it can sometimes precipitate with high concentrations of certain peptides, though rare. Ensure the buffer is amine-free.[1][3]

Step 2: Peptide Solubilization Dissolve the peptide in the Reaction Buffer to a concentration of 2–5 mg/mL .

-

Solubility Check: If the peptide is hydrophobic, you may dissolve it in DMSO first, then dilute into the buffer.[5] Ensure the final organic solvent concentration in the reaction does not exceed 20-30% to prevent buffer precipitation or denaturation (if it were a protein).

Step 3: Linker Preparation Weigh the DNP-PEG12-NHS ester. Immediately before use, dissolve it in anhydrous DMSO at a concentration of 10–20 mg/mL .

-

Expert Note: NHS esters hydrolyze within minutes in water.[2] Never dissolve the linker in aqueous buffer directly. Always dissolve in organic solvent first, then add to the peptide solution.

Step 4: Conjugation Reaction Slowly add the calculated volume of Linker/DMSO solution to the Peptide solution while stirring or vortexing gently.

-

Ratio: Aim for the calculated 5-10x molar excess.

-

Incubation: Incubate at Room Temperature (20–25°C) for 1 to 2 hours with continuous gentle agitation (e.g., rotary shaker). Keep the reaction vessel covered with foil (DNP is light-stable, but best practice for fluorophores/chromophores).

Step 5: Quenching Add 1 M Tris-HCl (pH 8.0) to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes.

-

Reasoning: The primary amine in Tris reacts with any remaining NHS ester, preventing "over-labeling" or cross-reaction during purification.

Purification & Analysis

Purification Strategy

Unlike large proteins, peptides are often too small for standard dialysis (unless MW > 3.5 kDa).

-

Recommended: Reverse-Phase HPLC (RP-HPLC) .

-

Why: The addition of DNP-PEG12 adds significant hydrophobicity and mass (~760 Da added mass). The conjugate will elute later than the unreacted peptide on a C18 column.

-

-

Alternative (for large peptides): Size Exclusion Chromatography (SEC) or Dialysis (using low MWCO tubing, e.g., 500-1000 Da).

Validation (QC)

-

UV-Vis Spectroscopy:

-

DNP Absorbance: Measure at 360 nm (Extinction Coefficient

). -

Peptide Absorbance: Measure at 280 nm (if Tryptophan/Tyrosine are present).

-

Calculation: Calculate the Molar Substitution Ratio (MSR) using the Beer-Lambert law.

-

-

Mass Spectrometry (MALDI-TOF or LC-MS):

-

This is the gold standard. Look for a mass shift.

-

Mass: The mass of the conjugate should be:

-

Approximate added mass for DNP-PEG12 is ~766 Da (Verify specific spacer arm weight on vendor CoA).

-

-

Troubleshooting (Self-Validating Systems)

| Observation | Possible Cause | Corrective Action |

| No Conjugation (MS shows only peptide) | Hydrolysis of NHS ester. | Ensure DMSO is anhydrous.[1][3] Do not store DMSO stock of NHS ester; make fresh.[3] Check buffer pH (must be > 7.5). |

| Precipitation upon mixing | Peptide/Linker insolubility. | Increase DMSO concentration (up to 30%). Reduce peptide concentration. |

| Low Yield | Competing amines.[2][3] | Ensure peptide was not lyophilized from Tris or Glycine buffers.[1][3] Dialyze peptide against water/bicarbonate before starting. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on NHS chemistry and protocols).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol.[2][3] Retrieved October 26, 2023. Link

-

BroadPharm. (n.d.).[3] DNP-PEG12-NHS ester Product & Protocol Information.[9] Retrieved October 26, 2023. Link

-

Lumiprobe. (n.d.). General Protocol for NHS Ester Labeling.[5] Retrieved October 26, 2023. Link

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. DNP-PEG12-NHS ester - Creative Biolabs [creative-biolabs.com]

- 7. DNP-PEG12-NHS ester, 1334178-01-6 | BroadPharm [broadpharm.com]

- 8. DNP-PEG-NHS ester | AxisPharm [axispharm.com]

- 9. targetmol.com [targetmol.com]

DNP-PEG12-NHS Ester: A Comprehensive Guide to Crafting Advanced Antibody-Drug Conjugates

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of DNP-PEG12-NHS ester in the creation of antibody-drug conjugates (ADCs). It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying scientific principles, empowering users to optimize their ADC development programs.

Introduction: Deconstructing the DNP-PEG12-NHS Ester Molecule

The DNP-PEG12-NHS ester is a heterobifunctional crosslinker meticulously designed for the sophisticated demands of modern ADC development. Its architecture is a triad of functional components, each contributing a unique and vital attribute to the final conjugate.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse of the conjugation chemistry. It readily forms stable, covalent amide bonds with primary amines, such as the ε-amino groups of lysine residues abundant on the surface of monoclonal antibodies (mAbs).[] The reaction is efficient under mild, physiological pH conditions, preserving the integrity and biological activity of the antibody.[3]

-

Polyethylene Glycol (PEG)12 Linker: The PEG component is a hydrophilic chain of 12 ethylene glycol units. Its inclusion is a strategic design choice to overcome the challenges often associated with hydrophobic payloads.[] The PEG linker enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life by shielding it from the immune system and proteolytic degradation.[][5] Studies have shown that longer PEG chains can lead to slower clearance rates, thereby improving the pharmacokinetic profile of the ADC.[5]

-

Dinitrophenyl (DNP) Hapten: The DNP group is a small immunogenic molecule, or hapten.[6] In the context of this linker, it serves multiple purposes. It can act as a unique analytical handle for purification and characterization. Furthermore, the DNP hapten can be exploited to elicit a specific immune response, a strategy that can be leveraged in certain therapeutic approaches or for targeted delivery applications.[7] It is a well-established model hapten for studying immune responses.[8]

A thorough understanding of these components is paramount to harnessing the full potential of DNP-PEG12-NHS ester in ADC construction.

The Chemistry of Conjugation: A Step-by-Step Mechanistic Overview

The creation of an ADC using DNP-PEG12-NHS ester is a controlled chemical process that hinges on the reactivity of the NHS ester with the primary amines on the antibody.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary amine (e.g., from a lysine residue) attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Diagram 1: Reaction mechanism of NHS ester conjugation.

The stoichiometry of the reaction, specifically the molar ratio of the DNP-PEG12-NHS ester to the antibody, is a critical parameter that dictates the average number of linker-payload molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR).[] Achieving a well-defined and consistent DAR is crucial for the therapeutic efficacy and safety of the ADC.[9]

Experimental Protocols: From Reagents to Characterized ADC

This section provides a comprehensive, step-by-step guide to the synthesis, purification, and characterization of an ADC using DNP-PEG12-NHS ester.

Reagent Preparation and Pre-Conjugation Antibody Handling

Causality: The purity and preparation of the starting materials are foundational to a successful conjugation. Amine-containing buffers and stabilizers like Tris or glycine will compete with the antibody for reaction with the NHS ester, reducing conjugation efficiency.[1]

Protocol:

-

Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. This can be achieved using dialysis or a desalting column.[1]

-

DNP-PEG12-NHS Ester Solution: Immediately before use, dissolve the DNP-PEG12-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[10] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to minimize its exposure to water before addition to the antibody solution.[10]

Antibody Conjugation Protocol

Causality: The reaction conditions, including pH, temperature, and molar ratio of reactants, are carefully controlled to achieve the desired DAR while minimizing antibody denaturation and aggregation. A slightly alkaline pH (7.2-8.5) deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester.[]

| Parameter | Recommended Range | Rationale |

| Antibody Concentration | 1-10 mg/mL | A higher concentration can favor aggregation, while a lower concentration may reduce reaction efficiency. |

| Reaction Buffer | Amine-free buffer (e.g., PBS) | Prevents competition with the NHS ester. |

| pH | 7.2 - 8.5 | Optimizes the reactivity of primary amines.[] |

| Molar Ratio (Linker:Ab) | 5:1 to 20:1 | This needs to be empirically determined to achieve the target DAR. A higher ratio generally leads to a higher DAR. |

| Reaction Time | 1-2 hours at room temperature or 2-4 hours at 4°C | Balances reaction completion with potential for antibody degradation. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Terminates the reaction by consuming unreacted NHS ester. |

Protocol:

-

Adjust the concentration of the antibody in the amine-free buffer to the desired level (e.g., 2 mg/mL).

-

Slowly add the calculated volume of the 10 mM DNP-PEG12-NHS ester stock solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of the linker.[]

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

Purification of the Antibody-Drug Conjugate

Causality: Purification is essential to remove unreacted DNP-PEG12-NHS ester, the hydrolyzed linker, and any aggregates formed during the conjugation process. Size-exclusion chromatography (SEC) is a gentle and effective method for this purpose, separating molecules based on their hydrodynamic radius.[5]

Protocol:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent) with a suitable storage buffer for the ADC, typically PBS.

-

Carefully load the quenched reaction mixture onto the column.

-

Elute the ADC with the equilibration buffer. The ADC, being a large molecule, will elute in the void volume, while smaller molecules like the unreacted linker and quenching reagent will be retained and elute later.

-

Collect the fractions containing the purified ADC, which can be identified by monitoring the absorbance at 280 nm.

Diagram 2: Experimental workflow for ADC synthesis and characterization.

Characterization of the Antibody-Drug Conjugate

A thorough characterization of the purified ADC is a self-validating step to ensure the quality, consistency, and desired properties of the conjugate.

Determination of Drug-to-Antibody Ratio (DAR)

Causality: The DAR is a critical quality attribute (CQA) of an ADC, as it directly influences its potency and therapeutic window.[9] Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR of ADCs. The conjugation of the relatively hydrophobic DNP-PEG12-linker to the antibody increases its overall hydrophobicity. HIC separates the different ADC species based on the number of conjugated linkers.[9]

| Parameter | Typical Conditions |

| Column | HIC column (e.g., Butyl or Phenyl) |

| Mobile Phase A | High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |

| Mobile Phase B | Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0) |

| Gradient | Decreasing salt concentration (e.g., 100% A to 100% B over 30 minutes) |

| Detection | UV at 280 nm |

Protocol:

-

Inject the purified ADC onto the HIC column equilibrated with Mobile Phase A.

-

Apply a linear gradient of decreasing salt concentration by increasing the percentage of Mobile Phase B.

-

The different ADC species (unconjugated antibody, DAR=1, DAR=2, etc.) will elute at different retention times, with higher DAR species eluting later due to their increased hydrophobicity.

-

The average DAR can be calculated from the peak areas of the different species.

Mass Spectrometry Analysis

Causality: Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming successful conjugation and allowing for an orthogonal determination of the DAR.[3] Native SEC-MS is particularly useful as it analyzes the ADC in its non-denatured state, preserving the non-covalent interactions within the antibody structure.[11]

| Parameter | Typical Conditions |

| Chromatography | Size-Exclusion Chromatography (SEC) |

| Mobile Phase | Volatile buffer (e.g., 100 mM Ammonium Acetate)[12] |

| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |

| Ionization Mode | Native Electrospray Ionization (ESI) |

Protocol:

-

Inject the purified ADC onto the SEC column coupled to the mass spectrometer.

-

The SEC provides online desalting and separation of aggregates.

-

Acquire the mass spectrum of the intact ADC eluting from the column.

-

The resulting spectrum will show a distribution of peaks corresponding to the different DAR species. The mass difference between the peaks will correspond to the mass of the DNP-PEG12-linker.

-

The average DAR can be calculated from the relative intensities of the different species.

Conclusion: A Versatile Tool for Advanced ADC Development

The DNP-PEG12-NHS ester is a powerful and versatile tool in the arsenal of the ADC developer. Its well-defined structure, combining a reliable amine-reactive chemistry with the beneficial properties of a PEG linker and the utility of a DNP hapten, enables the creation of sophisticated and highly effective antibody-drug conjugates. By understanding the principles behind its application and meticulously following validated protocols for synthesis, purification, and characterization, researchers can confidently advance their ADC programs and contribute to the next generation of targeted therapies.

References

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Conjugation Site Analysis of Lysine-Conjugated ADCs. Retrieved from [Link]

- Brun, M. P., & Gauzy-Lazo, L. (2013). Antibody-drug conjugates: design and development.

- Sang, Z., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1263-1283.

-

Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Retrieved from [Link]

- Burke, P. J., et al. (2019). ADC pharmacokinetic and tolerability as a function of PEG size. Molecular Cancer Therapeutics, 18(12), 2216-2225.

-

Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

- Chen, J., et al. (2014). Dinitrophenyl hapten with laser immunotherapy for advanced malignant melanoma: A clinical study. Oncology Letters, 8(5), 1941-1945.

- Debaene, F., et al. (2017). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. Analytical Chemistry, 89(9), 4983-4991.

- Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161.

- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 684939.

- Manjili, M. H. (2014). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2014, 163268.

- D'Atri, V., et al. (2019).

- Zhang, D., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.

- Bailey, A. O., et al. (2018). Complete Characterization of a Lysine-Linked Antibody Drug Conjugate by Native LC/MS Intact Mass Analysis and Peptide Mapping. Thermo Fisher Scientific.

- Kovács, D., et al. (2021). Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity. International Journal of Molecular Sciences, 22(19), 10708.

-

SCIEX. (2024). Characterization of therapeutic proteins by size exclusion chromatography (SEC) and native mass spectrometry (nMS) on the ZenoTOF 7600 system. Retrieved from [Link]

- Dal Corso, A., et al. (2020). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

-

Ajinomoto Bio-Pharma Services. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Anti-HER2 ADC. Retrieved from [Link]

- Smith, E. A., et al. (2019). Antigenic polymers displaying hapten (DNP) initiate activation of early B cell signaling events.

-

Agilent Technologies. (n.d.). Characterization of Monoclonal Antibodies Using Native SEC-MS and Its Comparison to Denaturing RP-MS Techniques. Retrieved from [Link]

- Green, I., Paul, W. E., & Benacerraf, B. (1968). Hapten carrier relationships in the dnp-pll·foreign albumin complex system: induction of tolerance and stimulation of cells in vitro. The Journal of Experimental Medicine, 127(1), 43-53.

Sources

- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 3. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Dinitrophenyl hapten with laser immunotherapy for advanced malignant melanoma: A clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

Application Note: High-Fidelity Cell Surface Protein Labeling using DNP-PEG12-NHS Ester

Introduction & Principle

Cell surface proteins are critical gatekeepers of cellular function, mediating signaling, transport, and adhesion. Labeling these proteins with high specificity and low background is a prerequisite for downstream applications such as flow cytometry, immunoprecipitation, and targeted drug delivery studies.

DNP-PEG12-NHS ester represents a sophisticated labeling reagent designed to overcome the limitations of traditional hydrophobic haptens.

-

The Hapten (DNP): 2,4-Dinitrophenyl (DNP) is a robust epitope tag. Unlike biotin, it is not found endogenously in mammalian cells, eliminating the background noise often seen with streptavidin-based detection in mitochondria-rich cells.

-

The Spacer (PEG12): A 12-unit Polyethylene Glycol (PEG) spacer is the critical differentiator. DNP is hydrophobic; direct conjugation often causes protein aggregation or precipitation. The PEG12 arm provides essential hydrophilicity, ensuring the labeled proteins remain soluble. Furthermore, it projects the DNP hapten away from the cell surface, reducing steric hindrance and maximizing accessibility for anti-DNP antibodies.

-

The Reactive Group (NHS Ester): The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (

) present on lysine side chains and the N-terminus of extracellular proteins.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Chemical Mechanism & Critical Parameters

The Reaction Logic

The labeling relies on a nucleophilic attack. The unprotonated primary amine on the cell surface attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

Critical Competition: This reaction competes directly with hydrolysis (reaction with water).

-

pH < 7.0: Amines are protonated (

) and unreactive. Labeling fails. -

pH > 8.5: Hydrolysis of the NHS ester becomes the dominant reaction, degrading the reagent before it labels the cell.[2]

-

Optimal Window: pH 7.2 – 8.0 is the "Goldilocks" zone where aminolysis is favored over hydrolysis.

Visualization: Reaction Pathway

The following diagram illustrates the competing pathways and the chemical transformation.

Figure 1: Mechanism of NHS-ester conjugation. Note the competition between the desired aminolysis (green path) and hydrolytic degradation (red dashed path).

Experimental Protocol: Cell Surface Labeling

Safety Note: DNP derivatives can be sensitizers. Wear PPE. Reagent Handling: NHS esters are moisture-sensitive.[3] Equilibrate vial to room temperature before opening to prevent condensation.

Materials

-

Labeling Reagent: DNP-PEG12-NHS ester (dissolved in anhydrous DMSO).

-

Reaction Buffer: PBS (pH 7.4) or HEPES (25mM, pH 7.5). NO TRIS or GLYCINE.

-

Quenching Buffer: 50 mM Tris-HCl, pH 7.5 (or PBS + 100 mM Glycine).

-

Staining Buffer: PBS + 1% BSA + 0.05% Sodium Azide.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Calculate amount needed: Target a final concentration of 50–200 µM DNP-PEG12-NHS for 1–5

10 -

Prepare a 10 mM stock solution in anhydrous DMSO.

Step 2: Cell Preparation

-

Harvest cells and wash 3x with ice-cold PBS (pH 7.4) to remove cell culture media.

-

Why: Media often contains glutamine or serum proteins (amines) that will quench the reagent.

-

-

Resuspend cells at 5

10 -

Viability Check: Ensure viability >90% (Trypan Blue). Dead cells have permeable membranes, leading to internal labeling and false positives.

Step 3: Labeling Reaction

-

Add the DNP-PEG12-NHS stock to the cell suspension.

-

Example: For 1 mL cells, add appropriate µL of stock. Ensure DMSO < 2% final vol.

-

-

Incubate on ICE for 30 minutes .

-

Why Ice? Low temperature halts endocytosis, ensuring only the surface is labeled. It also slows hydrolysis, giving the reagent time to find surface amines.

-

Step 4: Quenching & Washing

-

Add 5 mL of Quenching Buffer (Tris/Glycine) and incubate for 5 minutes on ice.

-

Centrifuge (300 x g, 5 min, 4°C) and discard supernatant.

-

Wash cells 2x with Staining Buffer to remove free DNP-PEG products.

Step 5: Detection (Flow Cytometry)

-

Resuspend cells in Staining Buffer containing Anti-DNP antibody (fluorescently conjugated, e.g., Anti-DNP-FITC).

-

Incubate 30 min at 4°C in the dark.

-

Wash 2x and analyze.

Workflow Visualization

Figure 2: Operational workflow for cell surface labeling. The "Ice" step during labeling is critical to prevent internalization.

Data Analysis & Comparative Performance

The choice of spacer length (PEG12) is not arbitrary. The table below summarizes the impact of spacer length on experimental outcomes.

| Feature | No Spacer (DNP-NHS) | Short Spacer (PEG4) | Long Spacer (PEG12) |

| Water Solubility | Poor (Requires high organic solvent) | Moderate | High (Ideal for aqueous buffers) |

| Aggregation Risk | High (DNP is hydrophobic) | Low | Very Low |

| Epitope Access | Poor (Buried near surface) | Good | Excellent (Extends into solvent) |

| Membrane Permeability | High (Small molecule) | Moderate | Low (Size/Hydrophilicity limits entry) |

| Detection Signal | Variable/Low | High | Highest |

Interpretation:

-

Solubility: DNP-PEG12 dissolves readily in aqueous buffers after initial DMSO solubilization, preventing the formation of micro-aggregates that can cause artifacts in flow cytometry (false doublets).

-

Signal Intensity: The 12-unit PEG arm (~40-50 Å) projects the DNP hapten beyond the glycocalyx of the cell, making it highly accessible to the secondary detection antibody.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| No/Low Signal | Buffer contained amines (Tris).[7][3] | Use PBS or HEPES for the labeling step. |

| pH was too low (< 7.0). | Adjust labeling buffer pH to 7.5–8.0. | |

| Hydrolysis of reagent.[7][1][5] | Use fresh stock; do not store diluted aqueous reagent. | |

| High Background | Inadequate washing. | Increase wash steps after labeling and antibody staining. |

| Dead cells taking up dye. | Use a viability dye (e.g., DAPI/7-AAD) to gate out dead cells. | |

| Intracellular Staining | Incubation at Room Temp.[8] | Keep all labeling steps strictly on ICE (4°C) . |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS chemistry and spacer arm utility).

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry Guide. (Detailed kinetics of aminolysis vs. hydrolysis).

-

BroadPharm. PEG-NHS Ester Labeling Protocols. (Specific handling for PEGylated NHS reagents).[3][4]

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Foundational text on buffer selection for NHS reactions).

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

Application Note: High-Fidelity Immunogenicity Profiling using DNP-PEG12-NHS Ester

Introduction: The Solubility-Sensitivity Paradox

In the development of biotherapeutics, particularly monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), the accurate detection of Anti-Drug Antibodies (ADAs) is a regulatory imperative. The Bridging ELISA is the gold standard for these assays. However, a recurring failure mode in these assays is the hydrophobicity of the detection hapten.

Traditional reagents like DNP-NHS (Dinitrophenyl-NHS) are highly hydrophobic. When conjugated to a therapeutic antibody, they often induce protein aggregation , leading to high background noise and false positives in ADA assays.

The Solution: DNP-PEG12-NHS ester . By inserting a 12-unit Polyethylene Glycol (PEG) spacer between the DNP hapten and the amine-reactive NHS ester, this reagent decouples the hydrophobic label from the protein surface. This guide details the mechanism, bioconjugation protocol, and application of this molecule in high-sensitivity immunoassays.

Mechanism of Action

Chemical Architecture

The molecule consists of three functional domains, each serving a distinct bio-engineering purpose:

-

NHS Ester (N-hydroxysuccinimide): The reactive warhead that targets primary amines (

) on Lysine residues and the N-terminus of proteins.[1] It forms a stable, covalent amide bond. -

PEG12 Spacer: A hydrophilic tether (

length). It solvates the DNP group, preventing it from burying into the protein's hydrophobic core (a common cause of signal loss) and reducing steric hindrance for the secondary detection antibody. -

DNP (2,4-Dinitrophenol): The hapten. It is chemically stable and recognized with femtomolar affinity by commercial anti-DNP antibodies (e.g., Rabbit anti-DNP).

Reaction Scheme

The conjugation occurs at physiological to slightly alkaline pH (7.2–8.5). The NHS ester is susceptible to hydrolysis; therefore, anhydrous handling prior to the reaction is critical.

Figure 1: Nucleophilic attack of a primary amine on the NHS ester, resulting in a stable amide linkage and the release of the NHS group.[1][2]

Application: The "Bridging" ADA ELISA

The most powerful application of DNP-PEG12-labeled drugs is in the Bridging ELISA for immunogenicity testing. This format allows for the detection of ADAs from any species (human, cyno, mouse) without requiring species-specific secondary antibodies.

Assay Logic

-

Capture: Streptavidin plate coated with Biotin-Drug .

-

Bridge: Patient sample is added. If ADAs are present, they bind the Biotin-Drug.[3][4]

-

Detection: DNP-PEG12-Drug is added. The ADA (being bivalent) binds this second drug molecule, forming a "bridge."

-

Signal: Anti-DNP-HRP antibody binds the exposed DNP tags.